Dopamine D2 Receptor Binding Affinity: Oxiperomide vs. Haloperidol and Pimozide
Oxiperomide binds to the human dopamine D2L receptor with a Ki of 5.5 nM, as determined by displacement of [3H]raclopride in CHO cells [1]. In comparison, haloperidol exhibits a Ki range of 1.8–4.0 nM under similar assay conditions [2], while pimozide shows a Ki of 1.4–3.0 nM . Thus, oxiperomide is approximately 1.4- to 3-fold less potent at the D2 receptor than these classical neuroleptics, a moderate difference that does not fully account for its distinct functional profile.
| Evidence Dimension | Dopamine D2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 5.5 nM |
| Comparator Or Baseline | Haloperidol: Ki = 1.8–4.0 nM; Pimozide: Ki = 1.4–3.0 nM |
| Quantified Difference | Oxiperomide is 1.4- to 3-fold less potent than haloperidol and pimozide at D2 receptors |
| Conditions | [3H]raclopride displacement in human D2L-expressing CHO cells |
Why This Matters
For researchers, oxiperomide's slightly lower D2 affinity may contribute to a reduced propensity for extrapyramidal side effects, a key differentiator from haloperidol and pimozide in behavioral models.
- [1] BindingDB. OXIPEROMIDE (BDBM50388674). Affinity Data: Ki = 5.5 nM at human D2L receptor. Available at: https://www.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&entryid=50040058 View Source
- [2] Figure 6. Mean Ki values (nM) for haloperidol at D2 receptor. PMC. Available at: https://pmc.ncbi.nlm.nih.gov/ View Source
